N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,3]thiazolo[5,4-b]pyridine core linked to a phenyl group substituted with a 3-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, common in bioactive compounds targeting kinases or enzymes .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S2/c20-19(21,22)13-3-1-4-15(11-13)29(26,27)25-14-8-6-12(7-9-14)17-24-16-5-2-10-23-18(16)28-17/h1-11,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDRQYKESPICFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) Core Heterocycle Modifications
- Compound 3 (): N-benzyl-1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide replaces the sulfonamide with a carboxamide-piperidine group.
- Example 2 () : 3-[[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]formamido}-N-[4-(propan-2-yloxy)-[1,3]thiazolo[5,4-c]pyridin-2-yl]propenamide introduces an oxadiazole ring, enhancing π-π stacking interactions but increasing molecular weight (MW ~500 g/mol) compared to the target compound (~450 g/mol estimated) .
(b) Sulfonamide Derivatives
- Compound 9a () : N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide shares the trifluoromethylbenzoyl group but replaces sulfonamide with an acetamide. This change reduces acidity (pKa) and may limit interactions with basic residues in binding pockets .
- CHEMENU Product () : 2-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide substitutes the trifluoromethyl group with fluoro and methoxy groups. These electron-withdrawing substituents lower lipophilicity (clogP ~3.0 vs. ~4.2 for the target) but improve solubility .
Physicochemical Properties
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